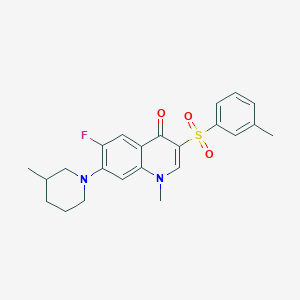

6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

The compound 6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a fluoroquinolinone derivative characterized by a 1,4-dihydroquinolin-4-one core. Key structural features include:

- 6-Fluoro substitution: Enhances electron-withdrawing effects and influences binding interactions.

- 1-Methyl group: Provides steric stabilization to the heterocyclic ring.

- 7-(3-Methylpiperidin-1-yl) substituent: A nitrogen-containing heterocycle with a methyl branch, modulating solubility and hydrogen-bonding capacity.

Properties

IUPAC Name |

6-fluoro-1-methyl-3-(3-methylphenyl)sulfonyl-7-(3-methylpiperidin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3S/c1-15-6-4-8-17(10-15)30(28,29)22-14-25(3)20-12-21(19(24)11-18(20)23(22)27)26-9-5-7-16(2)13-26/h4,6,8,10-12,14,16H,5,7,9,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRQMLOYOZATGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC(=C4)C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:

Fluorination: Introduction of the fluorine atom at the 6-position of the quinoline ring.

Sulfonylation: Attachment of the 3-methylbenzenesulfonyl group to the quinoline core.

Piperidinylation: Introduction of the 3-methylpiperidin-1-yl group at the 7-position.

Cyclization: Formation of the 1,4-dihydroquinolin-4-one core structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the dihydroquinoline core.

Reduction: Reduction reactions may target the quinoline ring or the sulfonyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorine or sulfonyl positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities, particularly in drug discovery and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Quinoline derivatives have been used in the treatment of malaria, bacterial infections, and as anticancer agents.

Industry

Industrially, the compound may find applications in the development of new materials, agrochemicals, and dyes. Its unique chemical properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The molecular targets and pathways involved could include inhibition of topoisomerases, binding to G-protein coupled receptors, or intercalation into DNA.

Comparison with Similar Compounds

3-Sulfonyl Group Variations

- Target compound : 3-(3-methylbenzenesulfonyl)

- The meta-methyl group increases lipophilicity compared to unsubstituted benzenesulfonyl analogs.

- Analog 2: 3-(benzenesulfonyl) (e.g., 3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one) Lack of substituents reduces steric hindrance, favoring planar interactions with biological targets.

7-Substituent Variations

- Target compound : 7-(3-methylpiperidin-1-yl)

- The methyl group on piperidine enhances lipophilicity and may alter conformational flexibility.

- Analog 2: 7-(piperazin-1-yl) (e.g., N-nicotinoyl-1-ethyl-6-fluoro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates) Piperazine introduces additional hydrogen-bonding sites, critical for antibacterial activity (MIC: 0.17–3.5 µg/mL against E. coli and S. aureus) .

1-Position Substituents

- Target compound : 1-Methyl

- Smaller alkyl groups minimize steric effects compared to benzyl derivatives.

- Analog: 1-(4-Methylbenzyl) (e.g., 3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one) Bulky benzyl groups may hinder target access but improve metabolic stability.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Sulfonyl Group Impact : Methyl or chloro substituents at the 3-position balance lipophilicity and electronic effects, influencing target affinity .

- 7-Substituent Criticality : Nitrogen-containing groups (piperidinyl, piperazinyl) correlate with antibacterial efficacy, likely due to interactions with bacterial topoisomerases .

- Synthetic Flexibility : Modular substitution patterns (e.g., benzyl vs. methyl at position 1) enable tunability for specific applications .

Biological Activity

6-Fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with various substituents that are believed to influence its biological activity. The structural formula can be represented as follows:

Research indicates that the biological activity of this compound is mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, similar to other compounds in its class. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators.

- Receptor Modulation : It has been suggested that this compound may interact with nuclear receptors, influencing gene expression related to inflammation and immune response. In particular, studies have highlighted its potential as a selective modulator of the retinoic acid receptor-related orphan receptor gamma (RORγ), which plays a significant role in the regulation of interleukin-17 (IL-17) production .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one:

| Study | Biological Activity | IC50 Value | Mechanism |

|---|---|---|---|

| Study A | COX Inhibition | 150 nM | Non-selective inhibition of COX-1 and COX-2 |

| Study B | RORγ Inverse Agonist | 75 nM | Selective modulation of RORγ activity |

| Study C | Antimicrobial Activity | 200 µg/mL | Disruption of bacterial cell wall synthesis |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Inflammatory Disease Model : In a murine model of arthritis, administration of the compound resulted in a significant reduction in joint inflammation and swelling compared to controls. This effect was associated with decreased levels of IL-17 and other pro-inflammatory cytokines.

- Cancer Research : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

- Antimicrobial Studies : The compound has also been evaluated for its antimicrobial properties against various pathogens. Results showed promising activity against Gram-positive bacteria, suggesting potential for development as an antibiotic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.